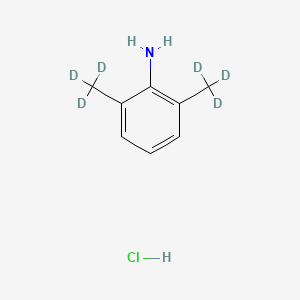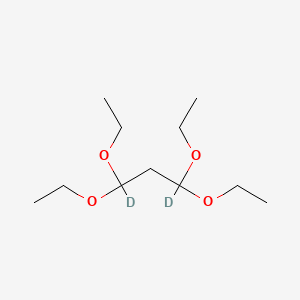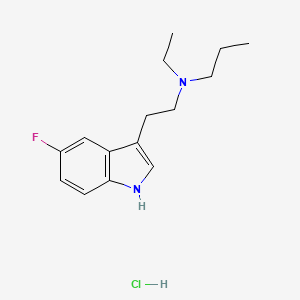
5-HT2A receptor agonist-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-HT2A receptor agonist-1” is a chemical that specifically targets and activates the 5-hydroxytryptamine receptor 2A. This receptor is a subtype of the serotonin receptor, which is a G protein-coupled receptor. Activation of the 5-hydroxytryptamine receptor 2A is known to play a crucial role in various physiological processes, including mood regulation, cognition, and perception. This compound is of significant interest in the fields of neuropharmacology and psychopharmacology due to its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxytryptamine receptor 2A agonists typically involves the construction of a core structure that can interact with the receptor. One common synthetic route involves the use of phenethylamine derivatives. The process generally includes:
Formation of the Core Structure: This step involves the synthesis of a phenethylamine core, which can be achieved through various methods such as reductive amination or the use of Grignard reagents.
Functionalization: The core structure is then functionalized with various substituents to enhance its affinity and selectivity for the 5-hydroxytryptamine receptor 2A. This can involve reactions such as halogenation, alkylation, or acylation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity
Industrial Production Methods
Industrial production of 5-hydroxytryptamine receptor 2A agonists involves scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Common industrial methods include:
Batch Processing: Large-scale batch reactors are used to carry out the synthesis in a controlled environment.
Continuous Flow Processing: This method involves the continuous flow of reactants through a series of reactors, allowing for more efficient and scalable production.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-hydroxytryptamine receptor 2A agonists undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound. For example, oxidation of a primary alcohol group may yield an aldehyde, while reduction of a nitro group may yield an amine .
Aplicaciones Científicas De Investigación
5-hydroxytryptamine receptor 2A agonists have a wide range of scientific research applications:
Chemistry: These compounds are used as tools to study the structure and function of the 5-hydroxytryptamine receptor 2A, as well as to develop new synthetic methodologies.
Biology: They are used to investigate the role of the 5-hydroxytryptamine receptor 2A in various biological processes, including neurotransmission, cell signaling, and gene expression.
Medicine: These compounds have potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. They are also being explored for their potential use in treating neurodegenerative diseases such as Alzheimer’s disease.
Industry: In the pharmaceutical industry, these compounds are used in the development of new drugs targeting the 5-hydroxytryptamine receptor 2A .
Mecanismo De Acción
The mechanism of action of 5-hydroxytryptamine receptor 2A agonists involves the activation of the 5-hydroxytryptamine receptor 2A, which is a G protein-coupled receptor. Upon activation, the receptor undergoes a conformational change that allows it to interact with intracellular G proteins. This interaction triggers a cascade of intracellular signaling pathways, including the activation of phospholipase C, which leads to the production of inositol triphosphate and diacylglycerol. These molecules, in turn, lead to the release of calcium ions from intracellular stores and the activation of protein kinase C. The overall effect is the modulation of neurotransmitter release, gene expression, and other cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Lysergic Acid Diethylamide (LSD): A potent hallucinogen that acts as a partial agonist at the 5-hydroxytryptamine receptor 2A.
Psilocin: A naturally occurring psychedelic compound that also acts as a partial agonist at the 5-hydroxytryptamine receptor 2A.
Mescaline: A naturally occurring psychedelic compound that acts as a full agonist at the 5-hydroxytryptamine receptor 2A .
Uniqueness
5-hydroxytryptamine receptor 2A agonist-1 is unique in its selectivity and efficacy for the 5-hydroxytryptamine receptor 2A. Unlike other compounds, it may have a more favorable side effect profile and a higher therapeutic index, making it a promising candidate for further development as a therapeutic agent .
Propiedades
Fórmula molecular |
C15H22ClFN2 |
|---|---|
Peso molecular |
284.80 g/mol |
Nombre IUPAC |
N-ethyl-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C15H21FN2.ClH/c1-3-8-18(4-2)9-7-12-11-17-15-6-5-13(16)10-14(12)15;/h5-6,10-11,17H,3-4,7-9H2,1-2H3;1H |
Clave InChI |
HZVJXHUKLKBCQN-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CC)CCC1=CNC2=C1C=C(C=C2)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


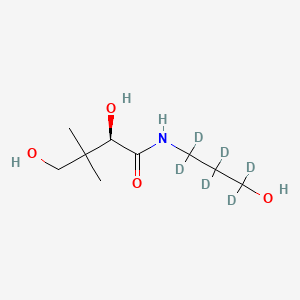
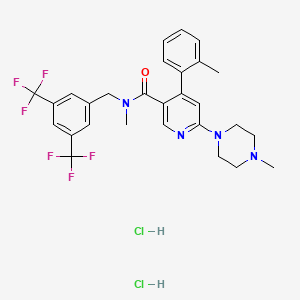
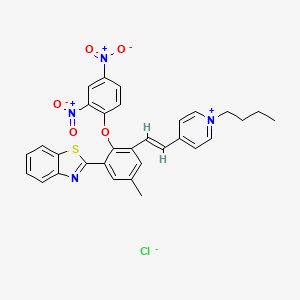


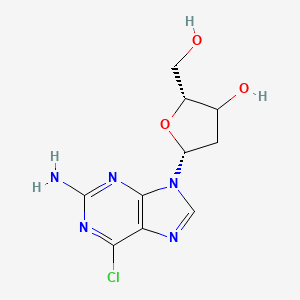
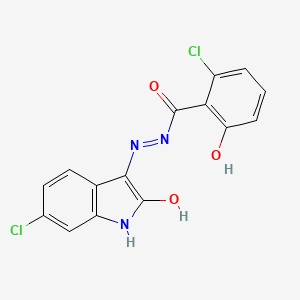
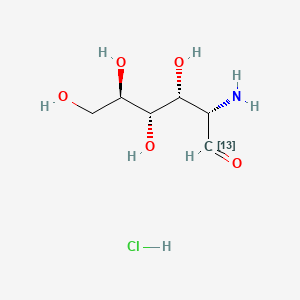
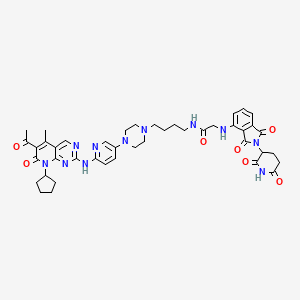
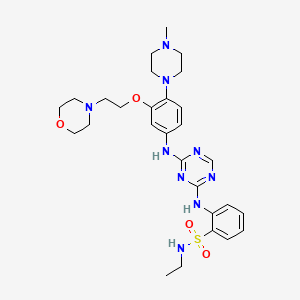
![[D-Trp11]-NEUROTENSIN](/img/structure/B12408836.png)
